molecular formula C16H15N3O3 B2356048 1-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 1351613-78-9

1-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2356048
CAS RN: 1351613-78-9
M. Wt: 297.314
InChI Key: ZCHOXZNFKQWGOE-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.314. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivative Syntheses

The study by Bacchi et al. (2005) explores the catalytic reactions of prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides under oxidative carbonylation conditions, leading to the formation of various heterocyclic derivatives including dihydropyridinones. This process involves 5-exo-dig cyclization modes and the potential for selective formation of compounds through acid treatment of intermediate derivatives, highlighting a synthetic pathway that could be relevant to the compound due to the structural similarity and potential for generating dihydropyridinone derivatives (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Pyrroloisoquinoline Derivatives Synthesis

Alizadeh and Zohreh (2008) describe an efficient synthetic route to 1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxamide derivatives via a four-component reaction. This process involves the reaction of N-alkyl-3-oxobutanamides with isoquinoline, demonstrating a method to synthesize complex isoquinoline derivatives that could potentially be applied to the synthesis of the compound , given the structural features shared with isoquinoline derivatives (Alizadeh & Zohreh, 2008).

Cytotoxic Activity of Isoquinoline Derivatives

Bu et al. (2001) investigated the synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which are structurally related to the compound . The study found that certain derivatives exhibited significant cytotoxicity and had potential as antineoplastic agents, suggesting that modifications to the isoquinoline core can lead to compounds with significant biological activity (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Synthesis of Tetrahydroisoquinoline Derivatives

Kandinska, Kozekov, and Palamareva (2006) explored the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, demonstrating a detailed study of solvent effects on the reaction outcomes. This research provides insights into synthetic strategies for tetrahydroisoquinoline derivatives, which could be relevant for synthesizing compounds structurally similar to the one (Kandinska, Kozekov, & Palamareva, 2006).

properties

IUPAC Name

1-methyl-2-oxo-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-19-8-2-3-12(16(19)22)15(21)18-11-5-4-10-6-7-17-14(20)13(10)9-11/h2-5,8-9H,6-7H2,1H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHOXZNFKQWGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(CCNC3=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide

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